molecular formula C10H10N2 B1167599 2,6-diamino-4,5,6,7-tetrahydrobenzthiazole dihydrochlorides salt CAS No. 106006-82-0

2,6-diamino-4,5,6,7-tetrahydrobenzthiazole dihydrochlorides salt

Cat. No.: B1167599
CAS No.: 106006-82-0
InChI Key:
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Description

2,6-Diamino-4,5,6,7-tetrahydrobenzthiazole dihydrochlorides salt is an organic compound with the molecular formula C7H11N3S·2HCl. It is a derivative of benzothiazole and is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is often used as an intermediate in the synthesis of other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzthiazole dihydrochlorides salt typically involves multiple steps. One common method includes the following steps :

    Bromination: Reacting bromine with a solution of 4-acetamido-cyclohexanone in water to produce 2-bromo-4-acetamido-cyclohexanone.

    Cyclization: Adding thiourea to the brominated product to produce 6-acetyl amino-2-amino-4,5,6,7-tetrahydrobenzthiazole.

    Hydrolysis: Adding an aqueous solution of hydrobromic acid to produce 2,6-diamino-4,5,6,7-tetrahydrobenzthiazole dihydrobromide.

    Isolation: Isolating the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4,5,6,7-tetrahydrobenzthiazole dihydrochlorides salt undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.

    Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

2,6-Diamino-4,5,6,7-tetrahydrobenzthiazole dihydrochlorides salt has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Acts as an intermediate in the synthesis of biologically active compounds, such as pramipexole, a dopamine receptor agonist.

    Medicine: Investigated for its potential antileukemic properties and other therapeutic uses.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-diamino-4,5,6,7-tetrahydrobenzthiazole dihydrochlorides salt involves its interaction with specific molecular targets . For instance, as an intermediate in the synthesis of pramipexole, it acts on dopamine receptors in the brain, mimicking the effects of dopamine. This interaction helps alleviate symptoms of Parkinson’s disease by stimulating dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

    Pramipexole: A dopamine receptor agonist used in the treatment of Parkinson’s disease.

    Benzothiazole Derivatives: Various derivatives with different substituents on the benzothiazole ring.

Uniqueness

2,6-Diamino-4,5,6,7-tetrahydrobenzthiazole dihydrochlorides salt is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications.

Properties

CAS No.

106006-82-0

Molecular Formula

C10H10N2

Molecular Weight

0

Synonyms

2,6-diamino-4,5,6,7-tetrahydrobenzthiazole dihydrochlorides salt

Origin of Product

United States

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